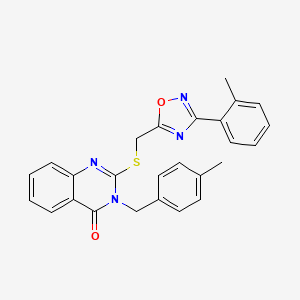

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with various substituents that contribute to its biological activity. Its structure can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

- S : Sulfur

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within human cells.

- Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : The presence of the oxadiazole moiety suggests potential antimicrobial properties, as oxadiazole derivatives have been shown to exhibit significant activity against a range of bacterial and fungal pathogens .

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting microtubule formation, similar to established chemotherapeutic agents like paclitaxel .

Anticancer Activity

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | < 0.5 | Inhibition of tubulin polymerization |

| U87 (Glioblastoma) | < 0.3 | Induction of apoptosis |

| A2780 (Ovarian) | < 0.4 | EGFR/VEGFR inhibition |

These results indicate that the compound exhibits sub-micromolar potency across multiple cancer cell lines.

Antimicrobial Activity

Table 2 presents the minimum inhibitory concentrations (MICs) against selected pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.0 | Bactericidal |

| Escherichia coli | 2.5 | Bacteriostatic |

| Candida albicans | 0.5 | Fungicidal |

The compound shows promising antimicrobial effects, particularly against Gram-positive bacteria and fungi.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction through the disruption of microtubule dynamics .

- Antimicrobial Efficacy : Research investigating the antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating resistant infections .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that regulate cell proliferation and survival pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Activity

Another promising application is in the field of antimicrobial research . Preliminary studies suggest that this compound may possess activity against certain bacterial strains. The proposed mechanism involves interference with bacterial cell wall synthesis or metabolic pathways essential for growth .

Neuroprotective Properties

Recent investigations have hinted at the neuroprotective potential of quinazolinone derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar quinazolinone derivatives. The findings revealed that these compounds significantly inhibited the growth of cancer cells and induced apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhanced anticancer potency .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of related quinazolinone compounds against a panel of bacterial strains. Results indicated a noteworthy inhibition zone, suggesting effective antibacterial activity that warrants further exploration for drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the quinazolinone-oxadiazole hybrid scaffold?

A multi-step approach is typically employed:

- Step 1 : Synthesize the quinazolinone core via cyclization of anthranilic acid derivatives with carbonyl-containing reagents (e.g., thiophen-2-carboxylic acid) under acidic conditions .

- Step 2 : Prepare the oxadiazole ring by reacting substituted amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .

- Step 3 : Link the two moieties via a thioether bond using a bromomethyl intermediate and a mercapto group under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization may require adjusting solvent polarity (e.g., PEG-400 for better solubility) and catalytic systems (e.g., Bleaching Earth Clay for heterogenous catalysis) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl protons at δ ~2.3 ppm, oxadiazole CH₂-S at δ ~4.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the hybrid structure .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the quinazolinone carbonyl) .

Q. How can preliminary biological activity screening be designed for this compound?

- Antimicrobial Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using the Microplate Alamar Blue Assay (MABA) at concentrations ≤6.25 µg/mL .

- Enzyme Inhibition : Evaluate binding affinity to target enzymes (e.g., dihydrofolate reductase) via fluorescence-based kinetic assays .

Advanced Research Questions

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in analogues of this compound?

- Substituent Variation : Replace the o-tolyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Swap the thioether linker with sulfone or amine groups to probe steric and electronic contributions to target binding .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes against validated targets (e.g., bacterial enoyl-ACP reductase) .

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to correlate stability with experimental solubility data .

Q. What experimental approaches can elucidate the mechanism of action against tuberculosis?

- Time-Kill Assays : Monitor bactericidal kinetics at 2×/4× MIC to distinguish static vs. cidal effects .

- Resistance Induction : Serial passage M. tuberculosis in sub-inhibitory concentrations to identify mutations in putative target genes .

- Proteomic Profiling : Use 2D gel electrophoresis to identify differentially expressed proteins in treated vs. untreated bacteria .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for thioether coupling efficiency .

- Catalyst Selection : Compare metal catalysts (e.g., CuI) with acid/base catalysts (e.g., Et₃N) for cyclization steps .

- Purification : Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)27-26(30)33-16-23-28-24(29-32-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKGNHABSBLXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.